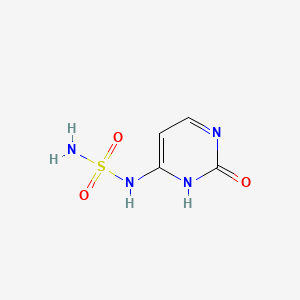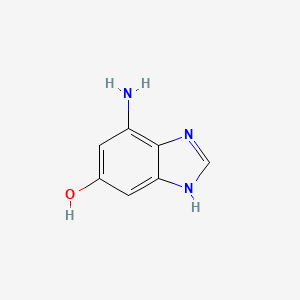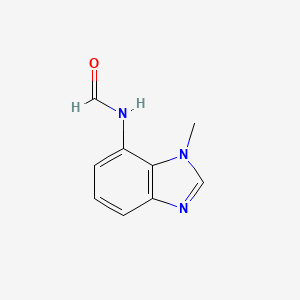
1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI): is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.167 g/mol . It is known for its unique structure, which includes a pyrroline ring with a carboxylic acid group and a dimethyl substitution at the 4-position, along with an oxide group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-oxobutanoic acid with ammonia or an amine, followed by oxidation to introduce the oxide group at the 1-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrroline derivatives .
Industry: In the industrial sector, 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-Pyrroline-2-carboxylic acid: Lacks the dimethyl and oxide groups, resulting in different chemical properties and reactivity.
4,4-Dimethyl-2-oxobutanoic acid: Lacks the pyrroline ring, affecting its biological activity and applications.
Uniqueness: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) stands out due to its combination of a pyrroline ring, carboxylic acid group, dimethyl substitution, and oxide group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
19713-63-4 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.169 |
IUPAC Name |
4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-5(6(9)10)8(11)4-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
MDUAYXWMXREVDN-UHFFFAOYSA-N |
SMILES |
CC1(CC([N+](=C1)[O-])C(=O)O)C |
Synonyms |
1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


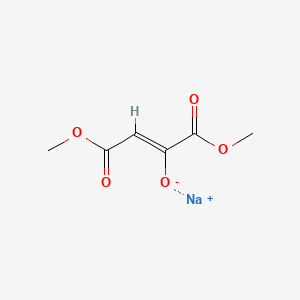
![(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564147.png)
![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)
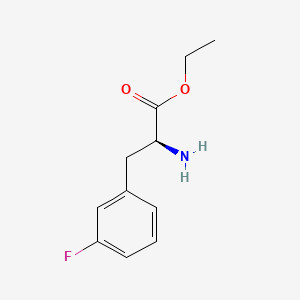
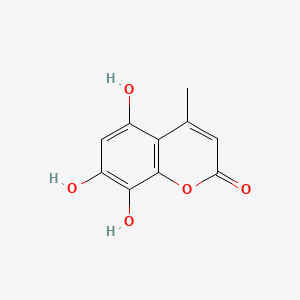
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
